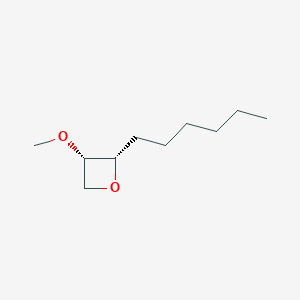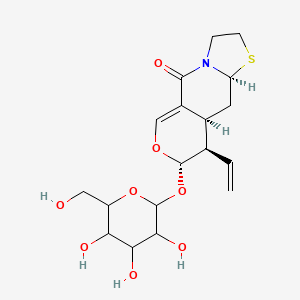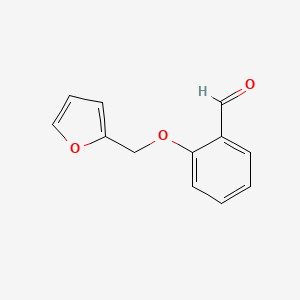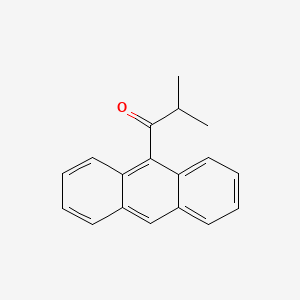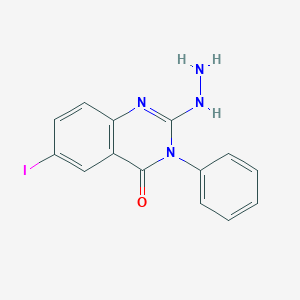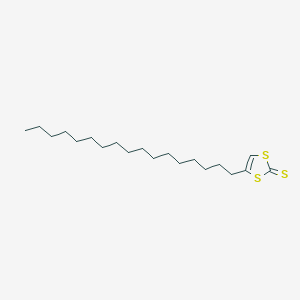
4-Heptadecyl-1,3-dithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptadecyl-1,3-dithiole-2-thione is a member of the dithiolethione class of compounds, which are known for their sulfur-containing heterocyclic structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolethiones.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Mecanismo De Acción
The primary mechanism of action of 4-Heptadecyl-1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative damage and carcinogens . The compound interacts with molecular targets such as Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and promotes the expression of antioxidant response elements .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz): Known for its chemopreventive properties.
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT): Used as a saliva stimulant and has shown anticancer properties.
Uniqueness
4-Heptadecyl-1,3-dithiole-2-thione is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid environments and potentially improving its bioavailability and efficacy in biological systems .
Propiedades
Número CAS |
79196-29-5 |
|---|---|
Fórmula molecular |
C20H36S3 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
4-heptadecyl-1,3-dithiole-2-thione |
InChI |
InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3 |
Clave InChI |
JLYAOFBZLYGGHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=CSC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
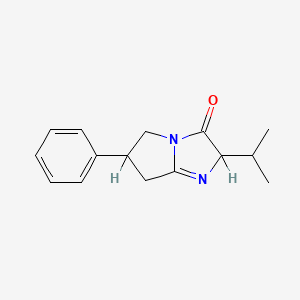
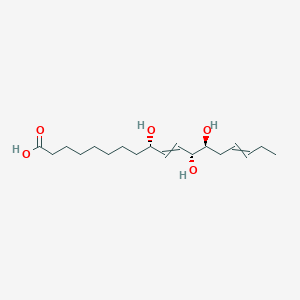
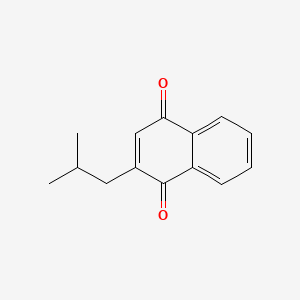
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

